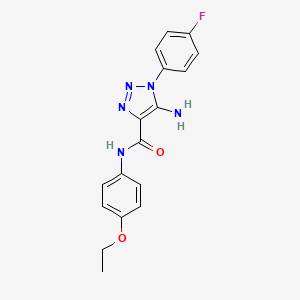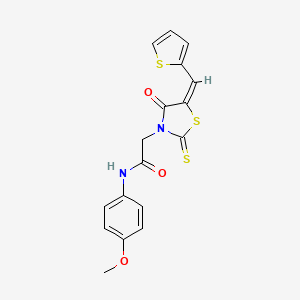![molecular formula C15H17NO4 B2418168 9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinoline-2,4-dione CAS No. 5911-65-9](/img/structure/B2418168.png)
9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinoline-2,4-dione is a complex organic compound belonging to the class of benzoquinolizines This compound is characterized by its unique structure, which includes a nitrogen atom in the ring system and methoxy groups at positions 9 and 10
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinoline-2,4-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction may involve the use of strong acids or bases to facilitate the formation of the desired ring structure. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Industrial production methods also incorporate rigorous quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups at positions 9 and 10 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its interactions with various biomolecules.
Medicine: The compound has been explored for its pharmacological properties, including its potential as a therapeutic agent for treating neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinoline-2,4-dione involves its interaction with specific molecular targets. One of the primary targets is VMAT2, which is responsible for transporting neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, leading to altered neuronal signaling. This mechanism is particularly relevant in the context of treating hyperkinetic movement disorders .
相似化合物的比较
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine with similar pharmacological properties.
Benzoquinolizines: A class of compounds with similar ring structures and functional groups.
Uniqueness
What sets 9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinoline-2,4-dione apart is its specific substitution pattern and the presence of methoxy groups at positions 9 and 10. These structural features contribute to its unique reactivity and pharmacological profile, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
9,10-dimethoxy-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-13-5-9-3-4-16-12(6-10(17)7-15(16)18)11(9)8-14(13)20-2/h5,8,12H,3-4,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQOUAQRCFBYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC(=O)CC(=O)N3CCC2=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2418086.png)
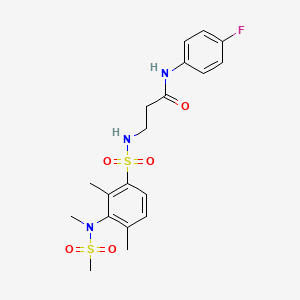

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2418095.png)
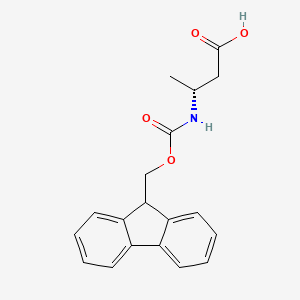
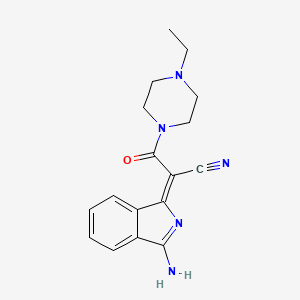
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2418099.png)
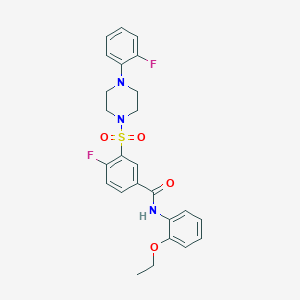
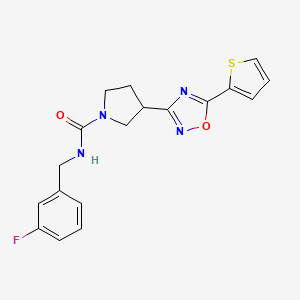

![5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2418106.png)
